6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione
Description
6-Chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione is a benzoxazine-dione derivative characterized by a 6-chloro substitution on the benzoxazine core and a 3-chloro-4-fluorophenyl group at position 2. Its molecular formula is C₁₄H₇Cl₂FNO₃, with a molecular weight of 338.12 g/mol (calculated). Key physicochemical properties include a LogP of 1.13, indicating moderate lipophilicity, and a melting point of 300°C, suggesting high thermal stability . The compound's structure combines electron-withdrawing groups (Cl, F) that enhance binding to biological targets, particularly in antimicrobial applications .
Properties
Molecular Formula |
C14H6Cl2FNO3 |
|---|---|
Molecular Weight |
326.1 g/mol |
IUPAC Name |
6-chloro-3-(3-chloro-4-fluorophenyl)-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H6Cl2FNO3/c15-7-1-4-12-9(5-7)13(19)18(14(20)21-12)8-2-3-11(17)10(16)6-8/h1-6H |
InChI Key |
XUJRCBONLDJNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Cl)OC2=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Procedure Overview
-
Schiff Base Formation :
-
Cyclization :
Optimized Conditions
| Schiff Base | Triphosgene Equiv. | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| N-(3-Chloro-4-fluorophenyl)salicylideneimine | 1.2 | CH₂Cl₂ | 0°C → 25°C | 85% |
Grignard Reaction Followed by Oxidation
For introducing the 3-chloro-4-fluorophenyl group, a Grignard reagent approach is employed:
Stepwise Synthesis
-
Grignard Formation :
-
Coupling with Benzoxazine Precursor :
-
Oxidation :
Performance Data
| Step | Reagent | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| Grignard coupling | PhMgBr (3-Cl-4-F) | THF, −50°C → 25°C | 65% | 95% | |
| Oxidation | mCPBA | CH₂Cl₂, 0°C → 25°C | 89% | 98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Salicylanilide cyclization | High yields (60–80%), simple setup | Requires harsh bases (e.g., K₂CO₃) | Industrial |
| Triphosgene-mediated | Mild conditions, high selectivity | Sensitivity to moisture | Lab-scale |
| Grignard/Oxidation | Flexible substitution | Low-temperature requirements (−50°C) | Pilot-scale |
Key Research Findings
-
Substituent Effects :
-
Solvent Impact :
-
Catalytic Additives :
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (chlorine and fluorine) on the aromatic ring.
Oxidation and Reduction: The benzoxazine ring can be subjected to oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the benzoxazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the benzoxazine ring.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of electron-withdrawing groups like chlorine and fluorine enhances these effects by increasing the compound's reactivity and interaction with microbial targets .
Anticancer Potential
Benzoxazine derivatives have been investigated for their anticancer properties. A study focusing on structurally related compounds demonstrated that modifications in the benzoxazine structure could lead to enhanced cytotoxicity against cancer cell lines. The introduction of halogen substituents was found to improve the selectivity and potency against specific cancer types, suggesting a promising avenue for further research into 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione as a potential anticancer agent .
Study 1: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several benzoxazine derivatives, including those similar to 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione. The study utilized a well diffusion method to determine the minimum inhibitory concentration (MIC) against various pathogens. Results indicated that compounds with similar structural motifs exhibited significant inhibition zones against Gram-positive and Gram-negative bacteria. The most active compounds had MIC values as low as 6.25 µg/mL against Mycobacterium smegmatis, highlighting the potential of these derivatives in developing new antimicrobial therapies .
Study 2: Anticancer Activity
In another study, researchers synthesized a series of benzoxazine derivatives and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated that certain modifications led to increased apoptosis in cancer cells, with IC50 values indicating potent anticancer activity. The presence of halogen atoms was correlated with enhanced biological activity, suggesting that 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione could be an effective candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Activity Against Mycobacteria
Benzoxazine-diones and related quinazoline-thiones exhibit potent antimycobacterial activity. Key comparisons include:
- The target compound’s 3-chloro-4-fluorophenyl group likely enhances activity compared to simpler phenyl substituents (e.g., in compound 9) due to increased lipophilicity and target affinity .
- Replacing the oxo group with thioxo (e.g., compound 9) improves potency against M. tuberculosis by 8-fold compared to INH . However, the dione moiety in the target compound may reduce activity relative to thioxo analogs, though this could be offset by its unique aryl substitutions.
Structural Modifications and Physicochemical Properties
Substituent Effects on the Aryl Group:
- 3-(2-Ethylphenyl) analog (C₁₆H₁₂ClNO₃): A LogP of ~2.1 suggests moderate lipophilicity, with the ethyl group providing a balance between solubility and bioavailability .
- Target Compound : The 3-chloro-4-fluorophenyl group introduces strong electron-withdrawing effects, which may enhance interactions with mycobacterial enzyme active sites .
Core Modifications:
- 4-Thioxo vs. 4-Dione : Thioxo derivatives (e.g., compound 9) show superior antimycobacterial activity, but diones like the target compound are more chemically stable under physiological conditions .
- 6-Chloro Substitution : Critical for activity across all analogs; removal of the 6-Cl group reduces potency by >10-fold in quinazoline-thiones .
Toxicity and Selectivity
- Benzoxazine-diones: No explicit toxicity data for the target compound, but related diones (e.g., 2H-1,3-benzoxazine-2,4(3H)-dione) are FDA-recognized for analgesic use with favorable safety profiles .
Biological Activity
6-Chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione, referred to as compound 6n, has garnered significant attention in recent pharmacological research due to its promising biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 6n is with a molecular weight of approximately 234.08 g/mol. Its structure features a benzoxazine core with chlorinated and fluorinated phenyl substituents that contribute to its biological properties.
Cytotoxicity and Antiproliferative Effects
Recent studies have demonstrated that compound 6n exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- IC50 Values : The compound showed IC50 values of:
These values suggest that compound 6n is more effective than Cisplatin, a common chemotherapeutic agent, which has higher IC50 values in similar assays .
The mechanism by which compound 6n exerts its antiproliferative effects includes:
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with compound 6n led to increased early and late apoptotic cell populations in A549 cells, indicating that it triggers apoptosis in a dose-dependent manner .
- Cell Cycle Arrest : The compound caused an accumulation of cells in the S-phase of the cell cycle, suggesting interference with DNA synthesis . This was evidenced by a shift from 4.46% in untreated cells to 11.6% in treated cells at higher concentrations.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of halogen substituents on the phenyl ring significantly enhances the biological activity of compound 6n. Specifically:
- Compounds with one or two halogen substitutions exhibited notable antiproliferative activity.
- Substitutions at the para position were found to be more effective than those at the meta position.
- Bulky substitutions on the phenyl ring were associated with reduced efficacy .
Table: Comparative IC50 Values of Compound 6n vs. Other Agents
| Compound | A549 (µM) | SW-480 (µM) | MCF-7 (µM) |
|---|---|---|---|
| 6-Chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione | 5.9 | 2.3 | 5.65 |
| Cisplatin | 15.37 | 16.1 | 3.2 |
This table highlights the superior efficacy of compound 6n compared to Cisplatin across multiple cancer cell lines.
Q & A
Q. What are the optimal synthetic routes for 6-chloro-3-(3-chloro-4-fluorophenyl)-2H-1,3-benzoxazine-2,4(3H)-dione?
A multi-step approach is recommended:
- Step 1 : React substituted salicylaldehydes with aromatic amines (e.g., 3-chloro-4-fluoroaniline) under controlled pH and temperature to form Schiff base intermediates .
- Step 2 : Cyclize intermediates using CHCl₃/HCHO (Mannich reaction) to construct the benzoxazine core. Catalyst choice (e.g., p-toluenesulfonic acid) and solvent polarity significantly influence yield .
- Step 3 : Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity using HPLC with UV detection (λ = 254 nm) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm substituent positions, with fluorine-19 NMR for tracking fluorophenyl groups .
- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities (e.g., torsion angles of the benzoxazine ring). Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/F substituents .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Test against Gram-positive/negative bacteria (MIC determination via broth microdilution) and fungal strains (Candida spp.). Include positive controls (e.g., fluconazole for fungi) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity indices. Dose-response curves (0.1–100 µM) identify IC₅₀ values .
Advanced Research Questions
Q. How do chloro/fluoro substituents influence reaction kinetics and regioselectivity during synthesis?
- Steric effects : The 3-chloro-4-fluorophenyl group may hinder nucleophilic attack at the ortho position, favoring para-substitution. Monitor via in situ FTIR to track intermediate formation .
- Electronic effects : Fluorine’s electron-withdrawing nature increases electrophilicity of the benzoxazine carbonyl, accelerating ring-opening reactions. Use DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution .
- Mitigation : Optimize solvent polarity (e.g., DMF for polar transition states) and employ phase-transfer catalysts to manage reactivity .
Q. How can contradictory thermal stability data in polymer composites be resolved?
- Methodological adjustments : Compare differential scanning calorimetry (DSC) under nitrogen vs. air to isolate oxidative degradation effects. TGA-FTIR identifies volatile decomposition products (e.g., HCl release from chloro substituents) .
- Cross-linking density : Use dynamic mechanical analysis (DMA) to correlate storage modulus with curing temperature (180–220°C). Higher cross-linking reduces chain mobility, enhancing stability .
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
- Molecular docking : Simulate binding affinity to biological targets (e.g., fungal CYP51) using AutoDock Vina. Validate with mutagenesis studies on key residues .
- Reactivity descriptors : Calculate Fukui indices (Gaussian 09) to identify nucleophilic/electrophilic sites. Pair with Hammett constants (σ) for substituent effects .
Q. How is the compound integrated into shape-memory polymers for advanced materials research?
- Copolymer design : Blend with polycaprolactone (PCL) via melt-processing (180°C, 10 MPa). The benzoxazine’s rigid core enhances glass transition temperature (Tg), while PCL provides flexibility .
- Cycling tests : Program temporary shapes at Tg + 20°C and quantify recovery ratio (>95% after 5 cycles). Atomic force microscopy (AFM) maps microphase separation .
Methodological Notes
- Contradiction Management : For conflicting bioactivity data, standardize assay protocols (CLSI guidelines) and validate with orthogonal methods (e.g., time-kill curves alongside MIC) .
- Safety : Adopt GHS-compliant handling (glovebox for hygroscopic intermediates, explosion-proof equipment for exothermic cyclization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
